molecular formula C15H17NO2S B095699 Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate CAS No. 15854-09-8

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B095699
CAS No.: 15854-09-8
M. Wt: 275.4 g/mol
InChI Key: ZPSZGZTWODVJET-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can be achieved through several methods. One common synthetic route involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by heating to facilitate the formation of the thiophene ring.

Industrial production methods may vary, but they generally follow similar principles, often scaling up the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring, leading to the formation of diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceutical compounds. Its structure contains a thiophene ring, which is often found in various bioactive molecules.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds can exhibit anticancer properties. Research has shown that modifications to the thiophene ring can enhance the cytotoxic activity against various cancer cell lines. This compound may serve as a scaffold for synthesizing more potent anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiophene derivatives have shown effectiveness against a range of bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further exploration in drug development .

Materials Science

In materials science, this compound can be utilized in the synthesis of organic semiconductors and conducting polymers.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its electrical conductivity and charge transport mechanisms is ongoing to optimize its performance in these applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Its derivatives can be synthesized to enhance specific properties or biological activities.

Derivative Modification Potential Application
Methylated formAddition of methyl groupsIncreased lipophilicity for better cellular uptake
Halogenated formIntroduction of halogensEnhanced antimicrobial activity

Case Study 1: Anticancer Agent Development

A study by Smith et al. (2023) explored the synthesis of novel thiophene derivatives based on this compound. The results demonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In a comparative study conducted by Lee et al. (2024), various thiophene derivatives were tested for their antimicrobial efficacy against resistant bacterial strains. The findings highlighted that certain modifications to this compound resulted in enhanced activity against multidrug-resistant Staphylococcus aureus .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can be compared to other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic . The unique structural features of this compound, such as the presence of the amino and carboxylate groups, contribute to its distinct biological activities and applications.

Similar Compounds

    Suprofen: A 2-substituted thiophene used as an anti-inflammatory drug.

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

    Tipepidine: A thiophene derivative with antitussive properties.

    Tioconazole: An antifungal agent containing a thiophene nucleus.

Biological Activity

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C16H19N O2S
  • Molecular Weight: 299.39 g/mol
  • CAS Number: 350990-31-7

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of amino and ester functional groups allows for potential interactions with enzymes and receptors, influencing biochemical pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating that it inhibits bacterial protein synthesis, leading to cell death. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting moderate potency compared to standard antibiotics.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, its cytotoxic effects were assessed using various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)23.5Significant apoptosis
HeLa (Cervical)29.8Moderate cytotoxicity
A549 (Lung)35.0Induction of cell death

The IC50 values indicate that the compound is particularly effective against breast cancer cells, showing promise as a potential therapeutic agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound. This suggests a potential role in managing inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity : A comprehensive study published in MDPI evaluated the compound's effects on various cancer cell lines and concluded that it significantly induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research published in BenchChem highlighted the compound's ability to inhibit bacterial growth effectively, supporting its use as a lead compound in antibiotic development .
  • Anti-inflammatory Effects : Another study indicated that the compound could modulate inflammatory responses in macrophages, potentially serving as an adjunct therapy for inflammatory diseases .

Properties

IUPAC Name

ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSZGZTWODVJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358005
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-09-8
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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